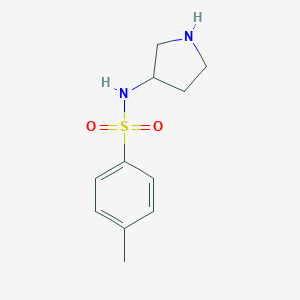

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with a methyl group and a sulfonamide group, which is further attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Formula: C11H16N2O2S

- Molecular Weight: 232.32 g/mol

- CAS Number: 185057-53-8

Structural Characteristics

The compound features a benzene ring substituted with a methyl group and a sulfonamide group attached to a pyrrolidine ring. This unique structure contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide serves as a scaffold for drug development, particularly for compounds targeting the central nervous system (CNS). Its sulfonamide group is known for its ability to inhibit enzyme activity, making it a candidate for developing new therapeutics.

Case Study: CNS Targeting

Research has demonstrated that modifications of sulfonamide scaffolds can lead to increased potency against specific CNS receptors. For instance, derivatives of this compound have shown promising results in inhibiting serotonin receptors, which are crucial in treating mood disorders.

Biological Studies

In biological research, this compound is utilized to study interactions between sulfonamides and biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, providing insights into enzyme inhibition mechanisms.

Case Study: Enzyme Interaction

A study investigated the binding affinity of this compound with carbonic anhydrase, revealing that the compound effectively inhibited enzyme activity through competitive inhibition .

Industrial Applications

This compound is also significant in industrial chemistry as an intermediate in synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methyl-N-(pyrrolidin-2-yl)benzene-1-sulfonamide: Similar structure but with the pyrrolidine ring attached at a different position.

4-Methyl-N-(piperidin-3-yl)benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

4-Methyl-N-(morpholin-3-yl)benzene-1-sulfonamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is unique due to the specific positioning of the pyrrolidine ring, which can influence its binding properties and biological activity. The presence of the methyl group on the benzene ring can also affect the compound’s reactivity and interaction with biological targets .

Biologische Aktivität

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C11H16N2O2S

- Molecular Weight : Approximately 240.32 g/mol

- Functional Groups : Sulfonamide group, pyrrolidine ring, and a methyl substituent on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The pyrrolidine ring enhances the binding affinity and selectivity for these targets.

Medicinal Chemistry

This compound serves as a scaffold for developing new drugs targeting the central nervous system and various receptors. Its structural properties allow it to mimic natural substrates in enzyme inhibition studies, which is crucial for drug design.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities:

Study on Enzyme Inhibition

In a study investigating the inhibition of carbonic anhydrases (CAs), it was found that similar sulfonamide derivatives exhibited high binding affinities toward various isoforms of CAs. This suggests that this compound could also demonstrate inhibitory effects on these enzymes, which play critical roles in physiological processes such as respiration and acid-base balance .

| Compound Name | Binding Affinity | Target Enzyme |

|---|---|---|

| Compound A | High | CA I |

| Compound B | Moderate | CA II |

| This compound | TBD | TBD |

Pharmacokinetic Considerations

Pharmacokinetic parameters are essential for understanding the biological activity of compounds. Theoretical studies using models like ADME/PK have suggested that this compound may exhibit favorable absorption and permeability characteristics, which are crucial for effective therapeutic applications .

Eigenschaften

IUPAC Name |

4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNKBVTUDHWNIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611456 |

Source

|

| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185057-53-8 |

Source

|

| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.